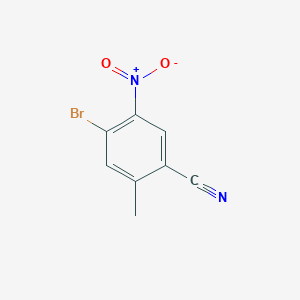![molecular formula C11H11BrClN3O B1381819 3-Bromo-4-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine CAS No. 1416714-55-0](/img/structure/B1381819.png)
3-Bromo-4-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine
Übersicht
Beschreibung
3-Bromo-4-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine, commonly referred to as BCPP, is a heterocyclic compound belonging to the pyrazolopyridine class of compounds. It is a synthetic compound that has been studied for its potential applications in various fields such as medicine, pharmacology, and biochemistry. BCPP has a wide range of biological activities, including anti-inflammatory, anti-oxidant, anti-tumor, anti-viral, and anti-bacterial properties. It has been used in the laboratory to study various biochemical and physiological processes in various organisms.
Wissenschaftliche Forschungsanwendungen
Synthesis of Tetrahydropyrans
Tetrahydropyrans are a class of organic compounds that are widely used in the synthesis of pharmaceuticals and natural products . The tetrahydro-2H-pyran-2-yl group in the compound could potentially be used in the synthesis of new tetrahydropyran derivatives .
Preparation of Androgen Receptor Antagonists
The compound could potentially be used in the preparation of androgen receptor antagonists . These are drugs that can block the action of androgens (male hormones) and are used in the treatment of diseases like prostate cancer .
Synthesis of Complex Carbohydrates
The compound could potentially be used as a building block for the synthesis of complex carbohydrates . This could be useful in the development of new drugs and therapies.
Suzuki Coupling Reactions
The compound could potentially be used in Suzuki coupling reactions . These are a type of cross-coupling reaction used in organic synthesis to form carbon-carbon bonds .
Preparation of Selective Small-Molecule Receptor Agonists
The compound could potentially be used in the preparation of selective small-molecule receptor agonists . These are drugs that can activate specific receptors in the body and are used in the treatment of various diseases .
Synthesis of Cyclic Ethers and Lactones
The compound could potentially be used in the synthesis of cyclic ethers and lactones . These are classes of organic compounds that are widely used in the synthesis of pharmaceuticals and natural products .
Hydroalkoxylation of Unactivated Olefins
The compound could potentially be used in the hydroalkoxylation of unactivated olefins . This is a type of reaction used in organic synthesis to form new carbon-oxygen bonds .
Synthesis of Oxygen Heterocycles
The compound could potentially be used in the synthesis of oxygen heterocycles . These are a class of organic compounds that contain a ring made up of carbon atoms and at least one oxygen atom .
Eigenschaften
IUPAC Name |
3-bromo-4-chloro-1-(oxan-2-yl)pyrazolo[3,4-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrClN3O/c12-10-9-7(13)4-5-14-11(9)16(15-10)8-3-1-2-6-17-8/h4-5,8H,1-3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKUFHSZAFGCBAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C3=NC=CC(=C3C(=N2)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






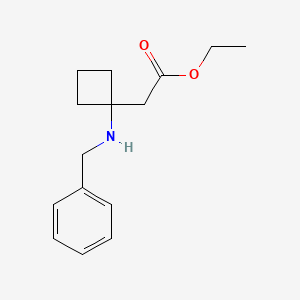
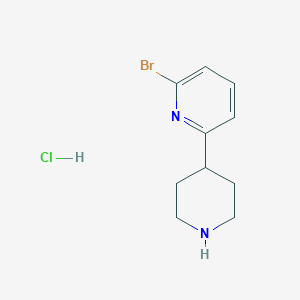
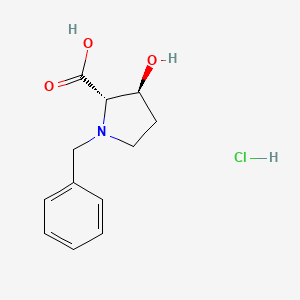
![8-Bromo-6-chloroimidazo[1,5-a]pyridine](/img/structure/B1381748.png)
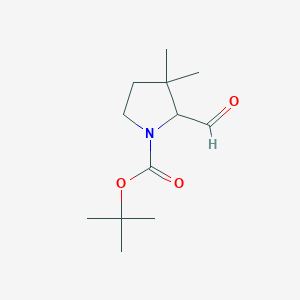
![2,5-Diaza-spiro[3.4]octane-5-carboxylic acid tert-butyl ester oxalate](/img/structure/B1381750.png)

![6-Bromo-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B1381753.png)
![5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1381754.png)

